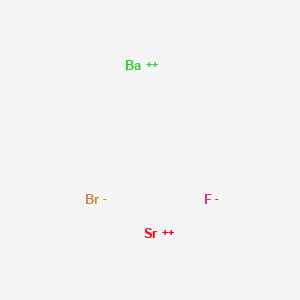

Strontium;barium(2+);bromide;fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Strontium;barium(2+);bromide;fluoride is a complex compound that combines elements from different groups of the periodic table Strontium and barium are alkaline earth metals, while bromide and fluoride are halides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

- Strontium fluoride can be prepared by reacting strontium carbonate with hydrofluoric acid. The reaction is as follows:

Strontium Fluoride: SrCO3+2HF→SrF2+CO2+H2O

Barium fluoride is typically synthesized by reacting barium carbonate with hydrofluoric acid:Barium Fluoride: BaCO3+2HF→BaF2+CO2+H2O

Strontium bromide can be prepared by reacting strontium hydroxide with hydrobromic acid:Strontium Bromide: Sr(OH)2+2HBr→SrBr2+2H2O

Barium bromide can be synthesized by reacting barium carbonate with hydrobromic acid:Barium Bromide: BaCO3+2HBr→BaBr2+CO2+H2O

Industrial Production Methods: Industrial production methods for these compounds typically involve large-scale reactions using the same principles as the laboratory methods but optimized for efficiency and yield. For example, the production of strontium fluoride and barium fluoride involves the use of hydrofluoric acid in controlled environments to ensure safety and maximize output.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation and Reduction: Strontium and barium compounds can undergo oxidation and reduction reactions, although these are less common for the halides.

Substitution Reactions: Halides like bromide and fluoride can participate in substitution reactions where one halide is replaced by another.

Precipitation Reactions: These compounds can form precipitates when mixed with solutions containing ions that form insoluble salts.

Common Reagents and Conditions:

Hydrofluoric Acid: Used for the synthesis of fluoride compounds.

Hydrobromic Acid: Used for the synthesis of bromide compounds.

Carbonates and Hydroxides: Common starting materials for the synthesis of these compounds.

Major Products Formed:

- Strontium Fluoride (SrF2)

- Barium Fluoride (BaF2)

- Strontium Bromide (SrBr2)

- Barium Bromide (BaBr2)

Wissenschaftliche Forschungsanwendungen

Chemistry: : These compounds are used in various chemical reactions and processes, including as reagents and catalysts. Biology : Strontium and barium compounds have applications in biological research, particularly in studies involving bone growth and repair. Medicine : Strontium fluoride is used in dental care products to prevent tooth decay. Barium compounds are used in medical imaging. Industry : These compounds are used in the production of special glasses, ceramics, and optical materials. Strontium bromide is used in flares and fireworks for its bright red flame.

Wirkmechanismus

The mechanism of action for these compounds varies depending on their application. For example, in dental care, strontium fluoride releases fluoride ions that help to strengthen tooth enamel and prevent decay. In medical imaging, barium compounds are used as contrast agents that enhance the visibility of certain structures in X-ray imaging.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Calcium Fluoride (CaF2)

- Magnesium Fluoride (MgF2)

- Calcium Bromide (CaBr2)

- Magnesium Bromide (MgBr2)

Comparison

- Solubility : Strontium and barium compounds generally have lower solubility in water compared to their calcium and magnesium counterparts.

- Optical Properties : Strontium and barium fluorides have unique optical properties that make them suitable for specific applications in optics and photonics.

- Biological Activity : Strontium compounds are more biologically active in bone growth and repair compared to calcium and magnesium compounds.

Eigenschaften

CAS-Nummer |

251911-96-3 |

|---|---|

Molekularformel |

BaBrFSr+2 |

Molekulargewicht |

323.85 g/mol |

IUPAC-Name |

strontium;barium(2+);bromide;fluoride |

InChI |

InChI=1S/Ba.BrH.FH.Sr/h;2*1H;/q+2;;;+2/p-2 |

InChI-Schlüssel |

DZWYHAGYFCWLNS-UHFFFAOYSA-L |

Kanonische SMILES |

[F-].[Br-].[Sr+2].[Ba+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)

![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)

![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)

![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)

![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)